

An In-depth Technical Guide to 3-Fluoro-4-nitropyridine-N-oxide

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Compound of Interest

Compound Name: 3-Fluoro-4-nitropyridine-N-oxide

Cat. No.: B1297087

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-4-nitropyridine-N-oxide**, a key intermediate in organic synthesis, particularly for novel pesticides and pharmaceuticals.

[1] The document covers its chemical properties, safety information, detailed experimental protocols for its synthesis and key reactions, and its significance in medicinal chemistry.

Core Properties and Identification

3-Fluoro-4-nitropyridine-N-oxide is a heterocyclic aromatic compound featuring a pyridine ring with a fluorine atom at the 3-position, a nitro group at the 4-position, and an N-oxide functional group.[2] This unique combination of electron-withdrawing substituents significantly influences the electronic properties and reactivity of the pyridine ring system.[2]

Physicochemical Data

The quantitative properties of **3-Fluoro-4-nitropyridine-N-oxide** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	769-54-0	[2] [3] [4]
Molecular Formula	C ₅ H ₃ FN ₂ O ₃	[2] [3]
Molecular Weight	158.09 g/mol	[2] [5]
IUPAC Name	3-fluoro-4-nitro-1-oxidopyridin-1-ium	[2]
Purity	≥95% - 98% (as commercially available)	[3] [6] [7]
Density	1.56 g/cm ³	[2]
Solubility	Good solubility in polar aprotic solvents like DMSO. Insoluble in water.	[2]
Storage Conditions	Store in a dry, sealed container in a freezer at -20°C.	[7] [8]

Safety and Handling

While specific toxicity data is limited, **3-Fluoro-4-nitropyridine-N-oxide** should be handled with caution, assuming hazards similar to other fluorinated nitropyridines.[\[2\]](#) Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are essential.

Hazard Class	Statement	Source(s)
Acute Toxicity	Toxic if swallowed.[9] May be harmful if inhaled.[9]	[9]
Skin Irritation	Causes skin irritation.[9][10]	[9][10]
Eye Irritation	Causes serious eye irritation.[9]	[9]
Respiratory	May cause respiratory irritation.[9]	[9]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[11]
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10][11]	[10][11]
Handling	Handle in a well-ventilated area or within a closed system. Avoid breathing dust.[9][11]	[9][11]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.[9][11]	[9][11]

Experimental Protocols

The synthesis and subsequent reactions of **3-Fluoro-4-nitropyridine-N-oxide** are critical for its application as an intermediate. Detailed methodologies for key procedures are provided below.

Synthesis Protocol 1: From 3-Fluoropyridine

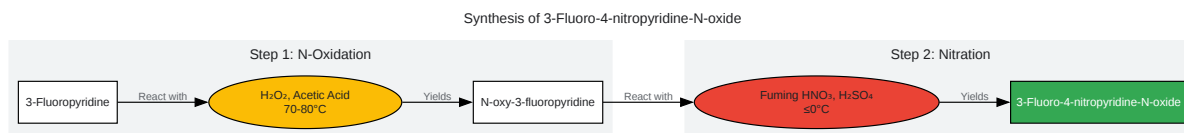
This protocol details the N-oxidation of 3-fluoropyridine followed by nitration.

Step 1: N-Oxidation of 3-Fluoropyridine

- In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 40g of 3-fluoropyridine, 200ml of acetic acid, and 40ml of 35% hydrogen peroxide.[\[1\]](#)
- Heat the mixture in a water bath at 70-80°C for 3 hours.[\[1\]](#)
- Add an additional 25 ml of hydrogen peroxide dropwise and continue heating at the same temperature for 9 hours.[\[1\]](#)
- Concentrate the mixture to approximately 100 ml under reduced pressure.[\[1\]](#)
- Dilute with 100 ml of water, then remove the water via distillation under reduced pressure.[\[1\]](#)
- Neutralize the residue with anhydrous sodium carbonate to yield the intermediate, N-oxy-3-fluoropyridine.[\[1\]](#)

Step 2: Nitration of N-oxy-3-fluoropyridine

- Dissolve the N-oxy-3-fluoropyridine intermediate in concentrated sulfuric acid.
- While vigorously stirring and maintaining a temperature at or below 0°C using an ice-salt bath, slowly add fuming concentrated nitric acid dropwise. The solution will thicken as solids precipitate.[\[1\]](#)
- After the addition is complete, continue stirring at 0°C for 3.5 hours.[\[1\]](#)
- Slowly pour the reaction mixture into crushed ice with vigorous stirring.[\[1\]](#)
- Once the ice has melted, filter the resulting white crystals immediately.
- Wash the crystals with ice water until the wash is neutral, then rinse with a small amount of ice-cold methanol.[\[1\]](#)
- Dry the product under vacuum at 60°C to a constant weight to obtain **3-Fluoro-4-nitropyridine-N-oxide**.[\[1\]](#)



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Synthesis Workflow from 3-Fluoropyridine.

Synthesis Protocol 2: Nucleophilic Aromatic Substitution

This method involves the direct fluorination of a bromo-substituted precursor and is particularly relevant for radiopharmaceutical applications.

- The precursor, 3-bromo-4-nitropyridine N-oxide, is reacted with tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO).[2][12]
- The reaction proceeds at room temperature and yields **3-fluoro-4-nitropyridine-N-oxide** within minutes in moderate yields.[12][13]
- This approach has been successfully adapted for labeling with fluorine-18, achieving approximately 25% decay-corrected yield.[2]

Chemical Reactivity and Applications

The functional groups of **3-Fluoro-4-nitropyridine-N-oxide** dictate its chemical behavior and make it a valuable precursor for various biologically active molecules.

Reduction of the Nitro Group

The nitro group at the 4-position can be readily reduced to an amine.

- Protocol: The reduction is typically achieved through catalytic hydrogenation.[2][13] This transformation converts **3-fluoro-4-nitropyridine-N-oxide** into 3-fluoro-4-aminopyridine.[2]

[\[13\]](#)

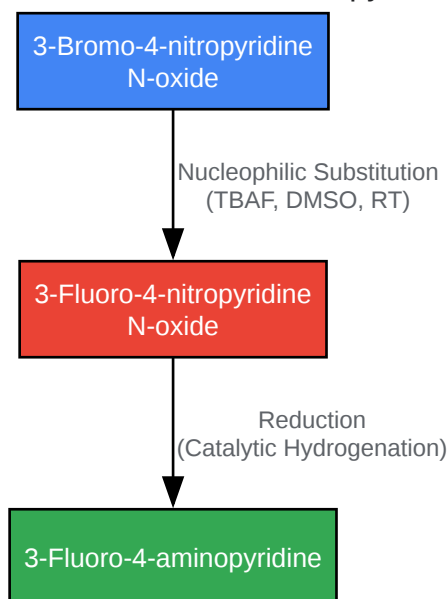
- Significance: 3-fluoro-4-aminopyridine is a derivative of 4-aminopyridine, a clinically approved drug for multiple sclerosis that targets potassium channels.[\[12\]](#) This makes the parent compound a crucial intermediate in the development of new therapeutic and imaging agents.[\[12\]](#)

Nucleophilic Substitution

The presence of the N-oxide and nitro groups activates the pyridine ring for nucleophilic substitution.

- Reactivity: The N-oxide group uniquely favors fluorination at the meta- (3-) position over the para- (4-) position.[\[12\]](#) When 3-bromo-4-nitropyridine N-oxide is treated with a fluoride source, substitution of the bromine atom occurs preferentially.[\[12\]](#)
- Application: This distinct reactivity is unprecedented for pyridine N-oxides and offers a novel pathway for synthesizing meta-fluorinated pyridines, which are important structures in pharmaceuticals and radiopharmaceuticals.[\[12\]](#)[\[13\]](#)

Key Reactions of 3-Fluoro-4-nitropyridine-N-oxide



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Core Synthetic and Reaction Pathways.

Conclusion

3-Fluoro-4-nitropyridine-N-oxide (CAS No. 769-54-0) is a strategically functionalized heterocyclic compound with significant utility in medicinal and synthetic chemistry. Its unique reactivity, particularly the N-oxide-directed meta-fluorination, provides a valuable route to complex pyridine derivatives. The detailed protocols and data presented in this guide serve as a critical resource for researchers leveraging this compound in the development of advanced pharmaceuticals and radiotracers.

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